Vialinin A

描述

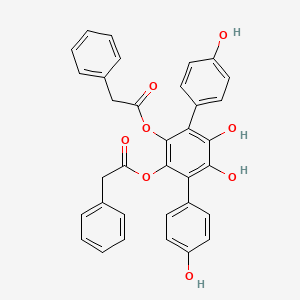

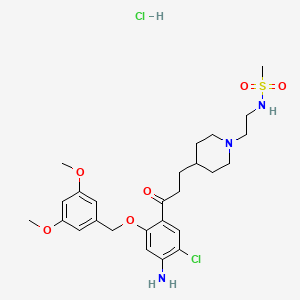

Vialinin A, also known as Terrestrin A, is a p-terphenyl compound with antioxidant properties . It’s a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . It can be used for autoimmune diseases and cancer research .

Synthesis Analysis

Vialinin A was synthesized from sesamol in 11 steps with 28% overall yield . The key reactions include a double Suzuki coupling of electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether .Molecular Structure Analysis

The molecular weight of Vialinin A is 562.57 . Its molecular formula is C34H26O8 .Chemical Reactions Analysis

Vialinin A has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product .Physical And Chemical Properties Analysis

Vialinin A is a crystalline solid . It is soluble in DMSO . It should be stored at -20°C, dry, sealed .科学研究应用

Synthesis and Structural Studies

- Vialinin A, a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, has been successfully synthesized. The synthesis involves key reactions like double Suzuki coupling and oxidative deprotection, yielding insights into its structure and potential structural revision of related compounds (Ye et al., 2007).

Inhibitory Effects on TNF-α Production

- Vialinin A exhibits extremely potent inhibitory activity against TNF-α production in rat basophilic leukemia cells. Its analogs maintain similar inhibitory activities, making them significant in exploring anti-inflammatory pathways (Ye et al., 2012). Moreover, both vialinin A and its analogs show a dose-dependent inhibition of TNF-α release from cells, indicating their potential as anti-inflammatory agents (Onose et al., 2012).

Targeting Specific Enzymes

- Vialinin A targets ubiquitin-specific peptidase 5/isopeptidase T (USP5/IsoT), inhibiting its peptidase activity. This specificity suggests its utility in developing targeted therapeutic strategies (Okada et al., 2013).

Anti-Allergic and Anti-Inflammatory Properties

- Extracted from the Chinese mushroom Thelephora vialis, vialinin A has been identified as a potent antioxidant with strong anti-allergic activities. It significantly inhibits various inflammatory mediators, presenting itself as a promising candidate for anti-allergic treatments (Onose et al., 2008).

Potential in Cancer Therapy

- Vialinin A demonstrates an ability to inhibit neovascularization, a critical process in tumor growth and metastasis. Its antioxidant and anti-inflammatory activities contribute to its potential in cancer therapy (Sonowal et al., 2018).

Binding to Proteases

- A molecular docking study revealed that vialinin A and other p-terphenyl compounds effectively bind to ubiquitin-specific protease 4 (USP4), contributing to their anti-inflammatory and anticancer properties. This insight is crucial for designing future USP4 inhibitors (Bailly & Vergoten, 2022).

Applications in Autoimmune Hepatitis

- Vialinin A, as a specific ubiquitin-specific protease 4 (USP4) inhibitor, shows promise in attenuating inflammation and fibrosis in autoimmune hepatitis. It may exert its therapeutic effect by regulating the Rheb/mTOR signalling pathway, providing a novel approach to treating autoimmune hepatitis (Xu et al., 2020).

Role in Thyroid-Associated Ophthalmopathy

- In thyroid-associated ophthalmopathy (TAO), vialinin A down-regulates the expression of the retinoic acid receptor-related orphan receptor-γt and decreases IL-17A level, suggesting its potential as a therapeutic agent for TAO and other autoimmune disorders (Fang et al., 2016).

Free Radical Scavenging Activity

- Vialinin A exhibits strong free radical-scavenging activity, highlighting its potential as a natural antioxidant. This property is significant in the context of preventing oxidative stress-related diseases (Xie et al., 2005).

未来方向

Vialinin A has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties . Future research could focus on the design of USP4 inhibitors based on the p-terphenyl skeleton . Another potential direction is the exploration of its efficacy in the prevention of neovascularization .

属性

IUPAC Name |

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468621 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vialinin A | |

CAS RN |

858134-23-3 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)